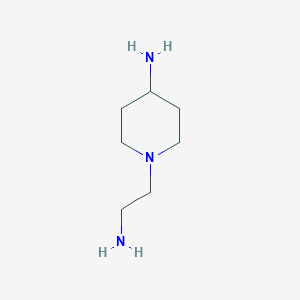
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the deprotection of the Fmoc group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can significantly enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield .
化学反応の分析
Types of Reactions
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals
作用機序
The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate the compound’s binding to these targets, thereby modulating their activity. The thiophene ring and carboxylic acid group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
Uniqueness
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides and other complex organic molecules, as well as in various biological and medicinal applications .
特性
CAS番号 |
1217863-68-7 |
|---|---|
分子式 |
C27H21NO4S |
分子量 |
455.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C27H21NO4S/c1-16-23(17-9-3-2-4-10-17)24(26(29)30)25(33-16)28-27(31)32-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15H2,1H3,(H,28,31)(H,29,30) |
InChIキー |
DIYPYHHQIAPIME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid](/img/structure/B13512266.png)

![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)



![ethyl (2S)-3-(4-hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoate](/img/structure/B13512293.png)



